molecular formula C12H12N2O2 B2433054 Ethyl 3-aminoquinoline-2-carboxylate CAS No. 62235-59-0

Ethyl 3-aminoquinoline-2-carboxylate

Katalognummer B2433054
CAS-Nummer: 62235-59-0
Molekulargewicht: 216.24
InChI-Schlüssel: DXRZFETVSRVQEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-aminoquinoline-2-carboxylate is a chemical compound with the CAS Number: 62235-59-0 . It has a molecular weight of 216.24 and its linear formula is C12H12N2O2 .


Synthesis Analysis

The synthesis of Ethyl 3-aminoquinoline-2-carboxylate and its derivatives has been a subject of interest in various research studies . For instance, one study reported a process where 2-Cyano-3-(2-nitrophenyl)-ethyl acrylate was converted to ethyl 2-aminoquinoline-3-carboxylate under reflux in acetic acid with iron powder as the reducing agent .


Molecular Structure Analysis

The molecular structure of Ethyl 3-aminoquinoline-2-carboxylate is represented by the linear formula C12H12N2O2 .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 3-aminoquinoline-2-carboxylate are complex and varied. For example, a cyclization process occurs when a certain compound is reacted with β-carbomethoxypropionyl chloride to produce ethyl 2-(3-ethoxy-3-oxopropanamido)benzoate, which upon refluxing in the presence of potassium hydroxide followed by acid treatment, gives the quinoline-3-carboxylate derivative .


Physical And Chemical Properties Analysis

Ethyl 3-aminoquinoline-2-carboxylate is a solid substance . It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C . Its melting point is between 148-150°C .

Wissenschaftliche Forschungsanwendungen

  • Anticancer Activity

    • Quinoline-containing compounds have been reported as potential antitumor agents . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation of nuclear receptor responsiveness .
    • The fused pyranoquinoline moiety, a structural motif in many biologically active alkaloids, has been used in antitumor activities .
  • Antifungal and Anti-inflammatory Activities

    • Quinolones and their heteroannulated derivatives have diverse biological activities, including antifungal and anti-inflammatory activities .
  • Anti-Diabetes and Anti-Alzheimer’s Disease Activities

    • Quinolones have been used in the treatment of diabetes and Alzheimer’s disease .
  • Antioxidant and Diuretic Activities

    • Quinolones also exhibit antioxidant and diuretic activities .
  • Bactericidal and Bacteriolytic Activities

    • Compounds that contain a pyranoquinoline nucleus have been frequently used for bactericidal and bacteriolytic activities .
  • Synthesis of Heterocyclic Compounds
    • Quinolines have been used in the synthesis of various heterocyclic compounds . For example, quinolin-3-yl-methyl-1,2,3-triazolyl-1,2,4-triazol-3(4H)-ones have been synthesized by [3 + 2] cycloaddition of azides with terminal alkynes via click chemistry . This approach has several advantages, including quick reaction times, facile workup, excellent yields (88–92%), high purity, and regioselective single product synthesis using microwave .
  • Antimalarial Activity

    • Quinoline-based compounds have been used in the treatment of malaria . Chloroquine and primaquine are examples of quinoline-based antimalarial drugs .
  • Antibacterial Activity

    • Some quinoline derivatives have shown antibacterial activity against a variety of bacterial strains .
  • Antiviral Activity

    • Quinoline derivatives have also been studied for their antiviral properties .
  • Certain quinoline derivatives have demonstrated neuroprotective effects, which could potentially be useful in the treatment of neurodegenerative diseases .

Safety And Hazards

The safety information for Ethyl 3-aminoquinoline-2-carboxylate indicates that it may be harmful if swallowed (Hazard Statement H302) . Precautionary measures include avoiding eye contact and inhalation, and using protective clothing .

Zukünftige Richtungen

While the future directions for Ethyl 3-aminoquinoline-2-carboxylate are not explicitly mentioned in the retrieved papers, the compound’s interesting pharmaceutical and biological activities make it a valuable subject for future research and development .

Eigenschaften

IUPAC Name

ethyl 3-aminoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-9(13)7-8-5-3-4-6-10(8)14-11/h3-7H,2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRZFETVSRVQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-aminoquinoline-2-carboxylate

CAS RN

62235-59-0
Record name ethyl 3-aminoquinoline-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of ethyl bromopyruvate (1.69 g, 1.09 mL, 8.68 mmol) in dry EtOH (16 mL) was added dropwise over 20 min to a stirred solution of pyridine (684 mg, 699 μL, 8.68 mmol) in dry EtOH (24 mL). The resulting solution was heated at 60-70° C. for 1 h and cooled to room temperature. 2-Aminobenzaldehyde (1.00 g, 8.26 mmol) and pyridine (1.6 mL) were added and the resulting yellow solution was heated at reflux for 4½ h. Pyrrolidine (1.40 g, 1.64 mL, 19.7 mmol) was added and the resulting mixture was heated at reflux for 3 h and concentrated in vacuo to give the crude product. This was purified by flash chromatography (Si, 65×160 mm, 0-40% EtOAc in hexanes gradient) to afford ethyl 3-aminoquinoline-2-carboxylate, as a yellow solid. Rf=0.31 (20% EtOAc/hexanes). LCMS calc.=217.1; found=217.1 (M+1). 1H NMR (500 MHz, CDCl3): δ 8.04-8.02 (m, 1H); 7.53-7.51 (m, 1H); 7.44-7.38 (m, 2H); 7.32 (s, 1H); 4.53 (q, J=7.1 Hz, 2H); 1.48 (t, J=7.1 Hz, 3H).
Quantity
1.09 mL
Type
reactant
Reaction Step One
Quantity
699 μL
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
1.64 mL
Type
reactant
Reaction Step Three

Citations

For This Compound
3
Citations
YD Wang, DH Boschelli, S Johnson, E Honores - Tetrahedron, 2004 - Elsevier
… With ethyl 3-aminoquinoline-2-carboxylate 13b in hand, we embarked on converting it to the target 4-anilino-benzo[b][1,5]-naphthyridine-3-carbonitrile 5 (Scheme 5). Treatment of 13b …
Number of citations: 56 www.sciencedirect.com
R Bujok, A Kwast, P Cmoch, Z Wróbel - Tetrahedron, 2010 - Elsevier
… Hydrogenolysis of 8 led to dechlorinated ethyl-3-aminoquinoline-2-carboxylate 9, a compound described in the literature. 11a While the melting point of not crystallized material was …
Number of citations: 26 www.sciencedirect.com
CEW Blunt - 2019 - thesis.library.caltech.edu
This dissertation describes two very different projects. The first project focuses on the binding of a silent agonist to a ligand gated ion channel. The second project focuses on the study of …
Number of citations: 2 thesis.library.caltech.edu

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.